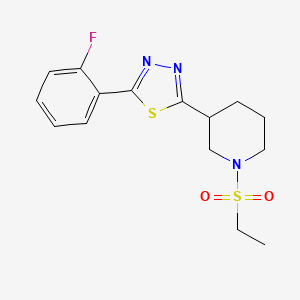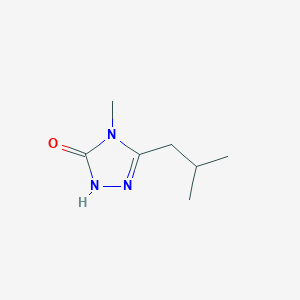![molecular formula C21H20N2O6 B2786117 Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate CAS No. 1357935-42-2](/img/structure/B2786117.png)
Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate is a chemical compound that belongs to the class of quinoline carboxylates. It has shown potential in scientific research applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
The mechanism of action of Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. It also inhibits the activity of NF-κB, a protein that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB. Additionally, it has been found to exhibit antifungal and antibacterial activity by inhibiting the growth of various fungal and bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential in various scientific research applications. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate. One potential direction is to study its potential in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential in combination with other anti-cancer drugs for the treatment of various types of cancer. Additionally, further studies are needed to determine its potential toxicity and side effects at various concentrations.
Méthodes De Synthèse
The synthesis of Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate involves the reaction of 6-methoxy-2-nitroaniline with 2,4-dimethoxybenzyl bromide to form 6-methoxy-2-nitroanilino-2,4-dimethoxybenzyl ether. This is further reacted with ethyl 6-bromo-4-(2-oxoethyl)quinoline-2-carboxylate to obtain this compound.
Applications De Recherche Scientifique
Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate has been studied for its potential in various scientific research applications. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also shown potential in the treatment of inflammatory diseases by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its antifungal and antibacterial properties.
Propriétés
IUPAC Name |
methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-26-14-6-4-5-13(9-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-8-7-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRCGQCBGMGLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N'-(3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)isonicotinohydrazide](/img/structure/B2786034.png)
![2-(3-Cyclopropyl-4-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2786040.png)
![4-(3-bromobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2786041.png)
![Tert-butyl N-[[1-(2-aminoethyl)triazol-4-yl]methyl]carbamate](/img/structure/B2786043.png)




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2786050.png)
![5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2786051.png)

![6-bromo-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B2786053.png)

![Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2786055.png)